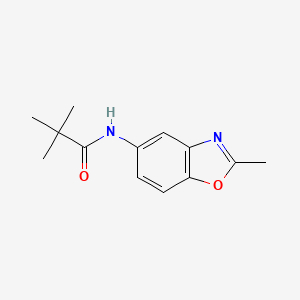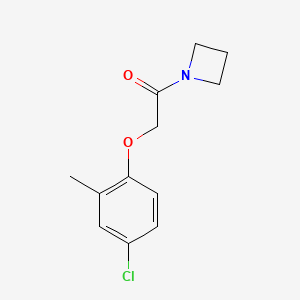
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide, also known as DM-BP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DM-BP is a benzoxazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide is not fully understood, but it has been suggested that it may act as a histone deacetylase inhibitor and a tubulin polymerization inhibitor. Histone deacetylase inhibitors have been shown to have anticancer and neuroprotective effects, while tubulin polymerization inhibitors have been shown to have anticancer effects.
Biochemical and physiological effects:
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been shown to have various biochemical and physiological effects, including antiproliferative and proapoptotic effects in cancer cells, neuroprotective effects in neuronal cells, and anti-inflammatory effects in macrophages. 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed and is important for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide also has some limitations, including its relatively low water solubility and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide, including the development of more efficient synthesis methods, the investigation of its mechanism of action, the exploration of its potential as a drug candidate for various diseases, and the synthesis of novel materials based on 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide. Additionally, further studies are needed to evaluate the toxicity and safety of 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide in vivo.
Synthesis Methods
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide can be synthesized through various methods, including the reaction of 2-methyl-1,3-benzoxazole-5-carboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a catalyst such as triethylamine. Another method involves the reaction of 2-methyl-1,3-benzoxazole-5-amine with 2,2-dimethylpropanoyl chloride in the presence of a base such as potassium carbonate. The yield and purity of 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide can be improved through purification techniques such as column chromatography.
Scientific Research Applications
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been studied for its potential as a drug candidate for various diseases, including cancer and Alzheimer's disease. In materials science, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-14-10-7-9(5-6-11(10)17-8)15-12(16)13(2,3)4/h5-7H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGNYEBIZWJNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)

![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)


![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)



![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)